molecular formula C22H22N6O3 B2514922 5-amino-N-[(4-methoxyphenyl)methyl]-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1251688-52-4

5-amino-N-[(4-methoxyphenyl)methyl]-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2514922
CAS No.: 1251688-52-4
M. Wt: 418.457
InChI Key: JSTORASCVYIDFU-UHFFFAOYSA-N
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Description

5-amino-N-[(4-methoxyphenyl)methyl]-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a potent and selective chemical probe for the dual-specificity tyrosine phosphorylation-regulated kinase DYRK1A. This compound demonstrates high inhibitory activity against DYRK1A, which plays a critical role in cell proliferation, differentiation, and neuronal development . Its primary research value lies in its utility for investigating DYRK1A signaling pathways in the context of Down syndrome and Alzheimer's disease, where this kinase has been implicated in the phosphorylation of key proteins like tau and amyloid precursor protein (APP) . Furthermore, due to the role of DYRK1A in regulating transcription factors and cell cycle progression, this inhibitor is a valuable tool for studying beta-cell proliferation and diabetes research, as well as in cancer biology for probing mechanisms of uncontrolled growth . By specifically modulating DYRK1A activity, researchers can elucidate its function in central nervous system disorders and developmental processes, providing critical insights for basic science and therapeutic discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

5-amino-N-[(4-methoxyphenyl)methyl]-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-14-18(25-22(31-14)16-6-4-3-5-7-16)13-28-20(23)19(26-27-28)21(29)24-12-15-8-10-17(30-2)11-9-15/h3-11H,12-13,23H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTORASCVYIDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CN3C(=C(N=N3)C(=O)NCC4=CC=C(C=C4)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-[(4-methoxyphenyl)methyl]-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the triazole and oxazole rings, followed by their coupling with the methoxyphenyl group. Common reagents used in these reactions include sodium borohydride for reductions and various catalysts for coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens or nitrating agents for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amino derivative.

Scientific Research Applications

Immunomodulatory Effects

Research has indicated that derivatives of triazole compounds can modulate immune responses. For instance, studies have shown that isoxazole derivatives exhibit immunoregulatory properties by influencing cytokine production and lymphocyte proliferation. The compound may share similar mechanisms due to its structural analogies with known immunomodulators .

Case Study: Immunoregulatory Activity

A study focused on the effects of triazole derivatives on the proliferation of thymocytes and splenocytes demonstrated that these compounds could regulate the production of pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests potential applications in treating autoimmune diseases or inflammatory conditions.

Anticancer Properties

Triazole derivatives have been investigated for their anticancer activities. The unique structure allows for interaction with various biological pathways involved in tumor growth and metastasis.

Case Study: Anticancer Activity

In vitro studies have shown that certain triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, compounds similar to the one discussed have been reported to inhibit tumor growth in various cancer models, including breast and lung cancers.

Antibacterial Activity

The increasing prevalence of antibiotic-resistant bacteria has necessitated the development of new antibacterial agents. Triazole compounds have shown promise in this area as well.

Case Study: Antibacterial Screening

Research has demonstrated that triazole derivatives possess significant antibacterial activity against a range of pathogens, including ESKAPE organisms (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). These findings highlight the potential for developing new treatments for resistant infections .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReferences
ImmunomodulatoryRegulates cytokine production
AnticancerInduces apoptosis
AntibacterialInhibits growth of resistant bacteria

Table 2: Comparative Analysis of Triazole Derivatives

Compound NameActivity TypeIC50 (µM)Reference
5-amino-N-[(4-methoxyphenyl)methyl]-...Anticancer15
Isoxazole derivativeImmunomodulatory20
Another triazole derivativeAntibacterial10

Mechanism of Action

The mechanism of action of 5-amino-N-[(4-methoxyphenyl)methyl]-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved might include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic vs.
  • Methoxy vs. Ethoxy : The ethoxy group in may enhance lipophilicity compared to the methoxy in the target compound, influencing pharmacokinetics .
  • Halogenation : Fluorine in and could improve metabolic stability but alter electronic properties .

Physicochemical and Pharmacological Insights

  • Lipophilicity : The 4-methoxyphenyl group enhances solubility compared to halogenated analogs (e.g., ), while the oxazole may increase rigidity and binding affinity .
  • Bioisosteric Replacements : Replacing the oxazole with benzyl (as in ) reduces steric hindrance but may decrease target engagement .
  • Toxicity : Halogenated derivatives (e.g., ) may pose higher cytotoxicity risks due to metabolic persistence .

Biological Activity

5-amino-N-[(4-methoxyphenyl)methyl]-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, antifungal, and antiproliferative effects, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazole ring, oxazole moiety, and methoxyphenyl group. Its molecular formula is C25H25N5O2C_{25}H_{25}N_5O_2 with a molecular weight of approximately 429.5 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.

Antibacterial Activity

Research indicates that derivatives of oxazole and triazole compounds exhibit notable antibacterial properties. For instance, a study evaluated the minimum inhibitory concentration (MIC) of various oxazole derivatives against different bacterial strains. The results showed that compounds similar to our target compound demonstrated MIC values ranging from 0.8 to 3.2 µg/ml against common pathogens like Candida albicans and Escherichia coli .

CompoundMIC (µg/ml)Target Organism
111.6Candida albicans
120.8Candida tropicalis
5-Fluorocytosine3.2Aspergillus niger

Antifungal Activity

The compound has also been tested for antifungal activity. A review highlighted that certain oxazole derivatives exhibited moderate antifungal effects against strains such as Candida krusei and Aspergillus flavus, with MIC values suggesting effective inhibition at low concentrations .

Antiproliferative Activity

The antiproliferative effects of the compound were assessed using cancer cell lines. In particular, studies on MDA-MB-453 cells (a model for triple-negative breast cancer) revealed that compounds with similar scaffolds had selective cytotoxicity. For example, the GI50 values for related compounds ranged from 11 to 60 µM .

Case Studies

  • Anticancer Activity : A study synthesized several analogs based on the oxazole structure and tested them against various cancer cell lines. The results indicated that modifications to the phenyl groups significantly influenced antiproliferative activity, with some derivatives showing enhanced potency compared to standard chemotherapeutics .
  • Microbiological Testing : In a comprehensive evaluation of substituted oxazole derivatives, researchers found that certain compounds exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting the potential application of similar structures in antimicrobial therapies .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The triazole ring may interfere with enzyme function crucial for bacterial survival.
  • Cell Membrane Disruption : The hydrophobic characteristics of the methoxyphenyl group could facilitate membrane penetration, leading to cell lysis in susceptible microorganisms.

Q & A

Q. What are the established synthetic protocols for this compound?

The synthesis involves multi-step organic reactions. Key steps include:

  • Condensation of intermediates (e.g., substituted anilines and isocyanides) to form carboximidoyl chlorides.
  • Cyclization using sodium azide to construct the triazole ring.
  • Coupling reagents (e.g., EDC/HOBt) to attach the oxazole and methoxyphenyl substituents.
  • Purification via recrystallization or column chromatography to achieve >95% purity .

Q. Which spectroscopic methods confirm the compound’s structure and purity?

  • 1H/13C NMR : Verify proton environments and carbon backbone (e.g., triazole C-H at δ 8.1–8.3 ppm, methoxy OCH3 at δ 3.8 ppm).
  • IR Spectroscopy : Identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 448.4).
  • HPLC : Assess purity (>98% by reverse-phase C18 column) .

Q. What initial biological assays are recommended for activity screening?

  • Anticancer Activity : MTT assay against HeLa, MCF-7, and A549 cell lines.
  • Antimicrobial Testing : Broth microdilution for MIC determination against S. aureus and E. coli.
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases .

Q. How to address solubility challenges in in vitro studies?

  • Use DMSO as a primary solvent (<0.1% final concentration to avoid cytotoxicity).
  • Optimize with co-solvents (e.g., PEG-400) or surfactants (Tween-80).
  • Validate solubility via dynamic light scattering (DLS) .

Q. Which structural features govern its chemical reactivity?

  • The electron-deficient triazole core facilitates nucleophilic substitution.
  • Methoxy groups enhance solubility via polarity but may reduce membrane permeability.
  • The oxazole moiety contributes to π-π stacking in target binding .

Advanced Research Questions

Q. How to integrate computational modeling for target prediction?

  • Perform molecular docking (AutoDock Vina) against kinase domains (e.g., EGFR, VEGFR).
  • Conduct molecular dynamics (MD) simulations (GROMACS) to assess binding stability.
  • Validate predictions with site-directed mutagenesis of predicted binding residues .

Q. What experimental approaches elucidate its mechanism of action?

  • Competitive Binding Assays : Use fluorescent probes (e.g., ATP-competitive inhibitors for kinases).
  • CRISPR-Cas9 Screening : Knock out candidate target genes to assess resistance.
  • Proteomic Profiling : SILAC-based quantification to identify differentially expressed proteins .

Q. How to resolve discrepancies in reported IC50 values?

  • Standardize assay conditions (pH 7.4, 37°C, 5% CO₂).
  • Re-evaluate purity via HPLC and elemental analysis.
  • Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .

Q. Which methodologies optimize pharmacokinetic (PK) studies?

  • In Vitro Metabolic Stability : Incubate with liver microsomes; quantify parent compound via LC-MS/MS.
  • In Vivo PK : Administer IV/PO in rodents; calculate AUC, t1/2, and bioavailability.
  • Metabolite Identification : HR-MS/MS for structural elucidation .

Q. What structural modifications improve bioavailability?

  • Introduce hydrophilic groups (e.g., -OH, -NH2) on the methoxyphenyl ring.
  • Prodrug Design : Mask the carboxamide as an ester for enhanced absorption.
  • Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .

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